molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone

Cat. No.: B2984608
CAS No.: 241488-24-4
M. Wt: 237.262
InChI Key: JDEQPOPCQHAOPN-UHFFFAOYSA-N
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Description

The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound is part of the heterocyclic series .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Synthetic Methodologies and Chemical Behavior

The chemical behavior of certain pyrazolopyridine derivatives has been explored through microwave-assisted synthesis, showcasing their potential in producing compounds with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, exhibited antimicrobial activity and were characterized through various analytical techniques, indicating the absence of cytotoxic activity (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Anticancer Potential

Research into the regioselective synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines, indicating the significance of the pyrazole moiety in pharmaceutical and medicinal chemistry (Ananda et al., 2016). The antiviral activities of pyridopyrazolotriazines have been explored, shedding light on their potential as therapeutic agents against viruses (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Material Science and Organic Electronics

The use of 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) represents a significant application in the field of material science and organic electronics. This study highlighted the tuning of optoelectronic parameters through structural modifications, achieving high efficiencies in PhOLEDs (Li, Li, Liu, & Jin, 2016).

Antimicrobial and Anti-inflammatory Agents

The synthesis and biological evaluation of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents have been documented, where microwave irradiation methods offered higher yields and environmental benefits compared to conventional methods (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016). Additionally, microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives has been achieved, indicating a versatile approach to synthesizing heterocyclic compounds (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017).

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

It is known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some pyrazole derivatives have been demonstrated to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to inhibit the cytochrome P450-mediated polyunsaturated fatty acid epoxide, an important biochemical pathway involved in inflammation and blood pressure regulation .

Pharmacokinetics

Given that pyrazole is a heterocyclic moiety that is highly soluble in water and other polar solvents , it is likely that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQPOPCQHAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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